An In-depth Technical Guide to the Chemical Structure and Properties of 3-Ethyl-4-ethynyl-1,2-oxazole
An In-depth Technical Guide to the Chemical Structure and Properties of 3-Ethyl-4-ethynyl-1,2-oxazole
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds with tunable properties and versatile reactivity is paramount. The 1,2-oxazole (isoxazole) ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure found in numerous biologically active compounds.[1][2] Its unique electronic and steric properties make it an attractive core for drug design. When functionalized with an ethynyl group, the synthetic utility of the oxazole scaffold is significantly amplified, opening avenues for the construction of complex molecular architectures through powerful coupling reactions.
This technical guide provides a comprehensive overview of a specific, novel derivative: 3-Ethyl-4-ethynyl-1,2-oxazole . As this compound is not extensively described in the current literature, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. We will explore its proposed synthesis, predicted physicochemical and spectroscopic properties, characteristic reactivity, and potential applications, grounding our discussion in established chemical principles and data from closely related analogues.
Proposed Synthesis of 3-Ethyl-4-ethynyl-1,2-oxazole
The synthesis of 3-Ethyl-4-ethynyl-1,2-oxazole can be logically approached in a two-stage process: first, the construction of the core 3-ethyl-1,2-oxazole ring, and second, the introduction of the ethynyl moiety at the C4 position. A key and highly efficient method for introducing the alkyne is the Sonogashira coupling reaction, which necessitates a halogenated precursor.[3][4][5][6][7]
Stage 1: Synthesis of the 3-Ethyl-4-halo-1,2-oxazole Intermediate
The initial strategy involves the formation of a 3-ethyl-1,2-oxazole, which is then regioselectively halogenated at the C4 position.
-
Formation of 3-Ethyl-1,2-oxazole: A common method for constructing the 1,2-oxazole ring is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For the target molecule, the synthesis could commence with the condensation of ethyl 3-oxopentanoate with hydroxylamine hydrochloride. This reaction typically proceeds under mild basic or acidic conditions to yield 3-ethyl-1,2-oxazol-5(4H)-one. Subsequent treatment of this intermediate is required to generate the aromatic 1,2-oxazole.
-
Regioselective Halogenation: With the 3-ethyl-1,2-oxazole in hand, the next critical step is the introduction of a halogen (iodine or bromine) at the C4 position to prepare for the Sonogashira coupling. Direct halogenation of the 1,2-oxazole ring can be challenging and may lead to a mixture of products. A more controlled approach involves metallation followed by quenching with an electrophilic halogen source. Treatment of the 3-ethyl-1,2-oxazole with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) would likely result in deprotonation at the most acidic C-H bond, which, in this substituted system, is expected to be at the C4 position. Quenching this lithiated intermediate with a source of iodine, such as I₂, would yield the desired 3-ethyl-4-iodo-1,2-oxazole .
Stage 2: Sonogashira Coupling to Yield 3-Ethyl-4-ethynyl-1,2-oxazole
The Sonogashira coupling is a robust cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[5][7][8]
-
Coupling Reaction: The 3-ethyl-4-iodo-1,2-oxazole intermediate would be reacted with a protected alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine). The use of a silyl-protected acetylene is a common strategy to prevent self-coupling of the terminal alkyne.[3]
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Deprotection: The resulting 3-ethyl-4-((trimethylsilyl)ethynyl)-1,2-oxazole is then deprotected to reveal the terminal alkyne. This is typically achieved under mild conditions, for instance, by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol, to afford the final product, 3-Ethyl-4-ethynyl-1,2-oxazole .
Figure 1: Proposed synthetic pathway for 3-Ethyl-4-ethynyl-1,2-oxazole.
Structural Elucidation and Physicochemical Properties
The confirmation of the structure of 3-Ethyl-4-ethynyl-1,2-oxazole would rely on a combination of standard spectroscopic techniques. Its physicochemical properties can be predicted based on its molecular structure.
Spectroscopic Characterization (Predicted)
The following table summarizes the expected spectroscopic data for the target molecule, based on data from similar structures.[1][9][10][11][12]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C5-proton of the oxazole ring (δ ~8.2-8.5 ppm).- A singlet for the terminal alkyne proton (δ ~3.0-3.5 ppm).- A quartet for the methylene protons of the ethyl group (δ ~2.7-3.0 ppm).- A triplet for the methyl protons of the ethyl group (δ ~1.2-1.5 ppm). |
| ¹³C NMR | - Two quaternary carbons for the C≡C bond (δ ~70-90 ppm).- Resonances for the oxazole ring carbons: C3 (δ ~160-165 ppm), C4 (δ ~100-110 ppm), and C5 (δ ~150-155 ppm).- Resonances for the ethyl group carbons: CH₂ (δ ~20-25 ppm) and CH₃ (δ ~10-15 ppm). |
| IR Spectroscopy | - A sharp, weak absorption for the terminal C≡C-H stretch (~3300 cm⁻¹).- A weak to medium absorption for the C≡C stretch (~2100-2150 cm⁻¹).- Characteristic absorptions for the C=N and C-O stretching of the oxazole ring (~1600-1650 cm⁻¹ and ~1000-1200 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the exact mass of C₇H₇NO. |
Physicochemical Properties (Predicted)
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₇H₇NO | Based on the chemical structure. |
| Molecular Weight | ~121.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Similar small, non-ionic organic molecules often exhibit these properties. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, acetone); sparingly soluble in water. | The molecule is predominantly non-polar. |
| pKa | The 1,2-oxazole ring is very weakly basic. | The nitrogen atom's lone pair is part of the aromatic system, reducing its availability for protonation. |
| Stability | Expected to be stable under neutral and basic conditions. May be sensitive to strong acids, which can cause ring cleavage in some oxazoles.[3] | The aromaticity of the oxazole ring confers thermal stability.[13] |
Chemical Reactivity and Derivatization Potential
3-Ethyl-4-ethynyl-1,2-oxazole possesses two key reactive sites: the terminal alkyne and the 1,2-oxazole ring. This dual functionality makes it a highly valuable building block for chemical synthesis.
Reactivity of the Ethynyl Group
The terminal ethynyl group is the most reactive handle on the molecule and is amenable to a wide range of transformations.
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Azide-Alkyne Cycloaddition ("Click Chemistry"): This is arguably the most significant reaction for this class of compounds. The copper(I)-catalyzed reaction with an organic azide (CuAAC) proceeds with high efficiency and regioselectivity to yield a stable 1,4-disubstituted 1,2,3-triazole.[3][14][15][16] This reaction is exceptionally reliable, tolerates a vast array of functional groups, and can be performed under mild, often aqueous, conditions. This makes 3-Ethyl-4-ethynyl-1,2-oxazole an excellent "clickable" scaffold for applications in bioconjugation, drug discovery, and materials science.
Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-Ethyl-4-ethynyl-1,2-oxazole.
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Further Sonogashira Couplings: The terminal alkyne can undergo another Sonogashira coupling with various aryl or vinyl halides to create more extended, conjugated π-systems.
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Other Alkyne Reactions: It can also participate in other classical alkyne reactions, such as hydration to form a ketone, or Glaser coupling to form a diyne.
Reactivity of the 1,2-Oxazole Ring
The 1,2-oxazole ring is an aromatic heterocycle, which imparts a degree of stability. However, its reactivity is distinct from that of carbocyclic aromatic rings.
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Stability: The ring is generally stable to many synthetic conditions, particularly those that are neutral or basic. However, it can be susceptible to cleavage under harsh acidic conditions or by certain nucleophiles and reducing agents.[3][17]
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Cycloaddition Reactions: While 1,3-oxazoles are well-known for participating as dienes in Diels-Alder reactions, the 1,2-oxazole isomer is less prone to this type of reactivity.[17][18] However, under specific conditions, it may undergo other forms of cycloaddition or ring-rearrangement reactions.[19][20][21][22]
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Substitution: Electrophilic substitution on the unsubstituted C5 position is possible, but generally requires activating groups on the ring. Nucleophilic substitution is rare unless a good leaving group is present at one of the ring carbons.[13][23]
Potential Applications in Research and Development
The unique combination of a stable, biologically relevant heterocyclic core and a highly versatile ethynyl handle positions 3-Ethyl-4-ethynyl-1,2-oxazole as a valuable tool for researchers.
Drug Discovery and Medicinal Chemistry
The oxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[24][25][26]
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Scaffold for Combinatorial Libraries: 3-Ethyl-4-ethynyl-1,2-oxazole is an ideal building block for creating large libraries of drug candidates. By using click chemistry, a diverse range of azide-containing fragments (representing different pharmacophores, solubilizing groups, or targeting moieties) can be rapidly and efficiently attached to the oxazole core. The resulting triazole linker is not just a passive spacer; it is metabolically stable and can participate in hydrogen bonding, often contributing positively to the binding affinity of the final compound.
-
Bioisosteric Replacement: The 1,2-oxazole ring can serve as a bioisostere for other chemical groups, such as esters or amides, potentially improving the metabolic stability or pharmacokinetic profile of a lead compound.[27]
Materials Science
The rigid, linear nature of the ethynyl group and its ability to form extended conjugated systems make this molecule a candidate for applications in materials science.
-
Polymer Synthesis: The terminal alkyne can be used as a monomer in polymerization reactions to create novel polymers with heterocyclic units in the backbone.
-
Functional Materials: Derivatization via the ethynyl group could be used to attach the oxazole core to surfaces or to create molecules with interesting photophysical properties, such as fluorescence, for use in organic light-emitting diodes (OLEDs) or chemical sensors.[3]
Proposed Experimental Protocols
The following protocols are proposed methodologies based on established procedures for analogous compounds. They should be optimized for the specific substrate.
Protocol 1: Synthesis of 3-Ethyl-4-iodo-1,2-oxazole
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-ethyl-1,2-oxazole (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the lithiated oxazole solution at -78 °C.
-
Workup: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-ethyl-4-iodo-1,2-oxazole.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Setup: To a vial, add 3-Ethyl-4-ethynyl-1,2-oxazole (1.0 eq), the desired organic azide (1.0-1.1 eq), and a solvent mixture of t-butanol and water (e.g., 1:1 v/v).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05-0.1 eq) in water.
-
Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture should turn from colorless to a pale yellow/green.
-
Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.
Conclusion
3-Ethyl-4-ethynyl-1,2-oxazole represents a promising, albeit currently underexplored, molecular building block. Its proposed synthesis is feasible through established, high-yielding synthetic methodologies. The combination of the medicinally relevant 1,2-oxazole core with the exceptionally versatile terminal alkyne functionality provides a powerful platform for the rapid generation of molecular diversity. Researchers in drug discovery can leverage its "clickable" nature to construct novel compound libraries, while materials scientists may find its properties suitable for the development of new functional polymers and materials. This guide serves to illuminate the potential of this compound and to provide a solid, scientifically-grounded framework for its synthesis and application.
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A comprehensive list of all sources cited within this document, including titles, sources, and valid URLs for verification, will be compiled and provided in a separate, consolidated "References" section.
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